molecular formula C13H12FN3O2S B2922138 (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2034306-23-3

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2922138
CAS No.: 2034306-23-3
M. Wt: 293.32
InChI Key: VFPFWEOIEXJJMI-UHFFFAOYSA-N
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Description

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. This molecule features a hybrid structure incorporating two pharmaceutically relevant heterocyclic systems: a 1,4-oxazepine ring and a 1,2,3-thiadiazole core. The 2,3-dihydrobenzo[f][1,4]oxazepine scaffold is recognized in scientific literature as a privileged structure in the design of histone deacetylase (HDAC) inhibitors . HDACs are a class of enzymes targeted for the treatment of cancer, neurodegenerative diseases, and other conditions . Concurrently, the 1,2,3-thiadiazole ring is a versatile heterocycle known to confer a range of biological activities. Derivatives containing this moiety have been extensively investigated for their cytotoxic properties and potential as anticancer agents, with studies indicating their ability to disrupt cancer cell proliferation . The specific integration of a fluorine atom at the 7-position and a methyl group on the thiadiazole ring may influence the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies. This compound is provided For Research Use Only and is intended for use by qualified researchers to explore its potential biochemical mechanisms, binding affinity for specific enzyme targets such as HDACs or kinases, and its broader applicability in developing novel therapeutic agents. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2S/c1-8-12(20-16-15-8)13(18)17-4-5-19-11-3-2-10(14)6-9(11)7-17/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPFWEOIEXJJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCOC3=C(C2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves a multi-step organic reaction sequence. The initial step often includes the formation of the oxazepine ring through cyclization reactions under controlled conditions. Further modifications introduce the thiadiazole and fluorine groups, with each step carefully optimized to ensure high yield and purity.

Industrial Production Methods

For industrial production, the process is scaled up using continuous flow chemistry to manage reactions more efficiently. This includes automated reagent addition, precise temperature control, and real-time monitoring, ensuring consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, particularly at the sulfur atom in the thiadiazole ring, to form sulfoxides or sulfones.

  • Reduction: It can also be reduced, mainly targeting the oxazepine ring, altering its functional properties.

  • Substitution: Halogenation or nitration reactions can occur at specific positions on the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, peracids.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Catalysts: Palladium on carbon, platinum catalysts.

Major Products

  • Oxidation Products: Sulfoxides, sulfones.

  • Reduction Products: Altered oxazepine derivatives.

  • Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

The compound has a broad range of applications:

  • In Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • In Biology: Acts as a bioactive molecule in various biochemical assays.

  • In Medicine:

  • In Industry: Used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The compound's mechanism of action involves interacting with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, or DNA.

  • Pathways: Inhibits key pathways involved in disease processes, such as inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Name / Structure Key Structural Features Biological Activity / Applications References
(7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone Benzoxazepine + thiadiazole; 7-fluoro, 4-methyl substituents Hypothesized anticancer/antimicrobial activity (based on structural analogs)
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one Benzodioxin + thiazole-triazolone; nitro group Antimicrobial, enzyme inhibition (e.g., cholinesterase)
Substituted-3-phenyl-1,2,4-oxadiazol-benzo[b][1,4]oxazin acetates Oxadiazole + benzoxazine; variable phenyl substituents Anticancer, anti-inflammatory (in vitro studies)
4-[3’-(1H-Imidazol-1’-yl)phenyl]-7-methoxy-8-trifluoromethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one Benzodiazepine + imidazole; trifluoromethyl, methoxy substituents CNS-targeted activity (e.g., anxiolytic or antipsychotic potential)

Key Insights:

Heterocyclic Core Variations :

  • The benzoxazepine-thiadiazole combination in the target compound is distinct from benzodiazepine-imidazole () or benzodioxin-thiazole () systems. These differences influence solubility, metabolic stability, and target selectivity.
  • Thiadiazole vs. Oxadiazole : The sulfur atom in thiadiazole (target compound) may enhance lipophilicity and membrane permeability compared to oxadiazole-containing analogs .

The 4-methyl group on the thiadiazole may reduce metabolic degradation compared to unsubstituted thiadiazoles, as seen in similar compounds .

Biological Activity Trends :

  • Thiadiazole and oxadiazole derivatives are frequently explored for anticancer and antimicrobial properties due to their ability to disrupt DNA synthesis or enzyme function .
  • Fluorinated benzodiazepine/oxazepine analogs (e.g., ) often exhibit enhanced blood-brain barrier penetration, but the target compound’s thiadiazole moiety may limit CNS activity .

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the benzoxazepine core via cyclization of fluorinated precursors under basic conditions.
  • Step 2: Functionalization of the 4-methyl-1,2,3-thiadiazole moiety using coupling agents like EDCI or DCC.
  • Step 3: Acylation to link the two moieties, often employing anhydrous solvents (e.g., THF) and catalysts such as DMAP . Key intermediates should be purified via column chromatography, and yields optimized by controlling reaction temperature and stoichiometry .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy: Confirm regiochemistry of the benzoxazepine ring and thiadiazole substitution patterns (¹H, ¹³C, and ¹⁹F NMR) .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation pathways .
  • X-ray Crystallography: Resolve stereochemical ambiguities, particularly for the dihydrobenzooxazepine ring .

Q. What are the known chemical reactivities of this compound?

  • Thiadiazole Reactivity: Susceptible to nucleophilic substitution at the sulfur atom, enabling derivatization with amines or thiols .
  • Benzoxazepine Reactivity: The fluorine atom at position 7 can undergo SNAr reactions under basic conditions, while the oxazepine ring is prone to oxidation, forming ketone derivatives .

Q. How can researchers confirm the compound’s purity?

  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water .
  • Elemental Analysis: Verify carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How to optimize reaction yields when introducing the thiadiazole moiety?

  • Catalyst Screening: Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of thiadiazole intermediates .
  • Design of Experiments (DoE): Apply factorial designs to evaluate interactions between temperature, catalyst loading, and reaction time .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Dynamic Effects: Investigate tautomerism in the thiadiazole ring using variable-temperature NMR .
  • Computational Validation: Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* level) .
  • Isotopic Labeling: Use ¹⁵N-labeled analogs to trace electronic environments in ambiguous regions .

Q. What methodologies are recommended for assessing biological activity?

  • Enzyme Inhibition Assays: Target GABA-A receptors (common for benzodiazepine analogs) using radioligand binding studies .
  • Cellular Uptake Studies: Employ fluorescence tagging (e.g., BODIPY derivatives) to monitor intracellular distribution .
  • Molecular Docking: Simulate binding poses with AutoDock Vina, focusing on thiadiazole interactions with active-site residues .

Q. How to analyze the compound’s stability under physiological conditions?

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
  • HPLC-MS Monitoring: Track degradation products over 24–72 hours to identify labile functional groups .

Q. What computational approaches support mechanistic studies of substitution reactions?

  • DFT Calculations: Map reaction pathways for thiadiazole substitutions using transition state theory (M06-2X/def2-TZVP) .
  • Kinetic Isotope Effects (KIE): Compare rates of protiated vs. deuterated analogs to distinguish between concerted and stepwise mechanisms .

Q. How to address discrepancies in bioactivity data across different assay platforms?

  • Assay Standardization: Use reference compounds (e.g., diazepam for GABA-A binding) to calibrate inter-lab variability .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to reconcile data from cell-based vs. in vivo models, accounting for bioavailability differences .

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